3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol

Fragment-based drug discovery Medicinal chemistry Physicochemical profiling

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 176212-54-7) is a disubstituted biphenyl derivative bearing a phenolic hydroxyl at the 3-position and a benzylic hydroxymethyl group at the 3'-position of the opposing ring (molecular formula C₁₃H₁₂O₂, MW 200.23 g/mol). This substitution pattern confers dual chemical functionality—a phenolic –OH capable of electrophilic substitution, metal coordination, and hydrogen-bond donation, alongside a primary benzylic alcohol amenable to oxidation, esterification, etherification, and nucleophilic displacement.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 176212-54-7
Cat. No. B066831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol
CAS176212-54-7
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC=C2)O)CO
InChIInChI=1S/C13H12O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8,14-15H,9H2
InChIKeyIYFICUQEHAUKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 176212-54-7): Structural Identity and Procurement-Relevant Baseline


3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 176212-54-7) is a disubstituted biphenyl derivative bearing a phenolic hydroxyl at the 3-position and a benzylic hydroxymethyl group at the 3'-position of the opposing ring (molecular formula C₁₃H₁₂O₂, MW 200.23 g/mol) [1]. This substitution pattern confers dual chemical functionality—a phenolic –OH capable of electrophilic substitution, metal coordination, and hydrogen-bond donation, alongside a primary benzylic alcohol amenable to oxidation, esterification, etherification, and nucleophilic displacement [2]. The compound is supplied as a research-grade building block with a typical minimum purity specification of 95% (HPLC/GC) and is available from multiple commercial vendors in quantities ranging from milligrams to kilograms . Its computed physicochemical profile includes an XLogP3 of 2.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and two rotatable bonds, placing it within favorable drug-like and fragment-like chemical space [1].

Why 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol Cannot Be Replaced by Common Monofunctional Biphenyl Analogs: Structural and Physicochemical Differentiation


Substituting 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 176212-54-7) with simpler biphenyl analogs such as 3-(hydroxymethyl)biphenyl (CAS 69605-90-9, lacking the phenolic –OH), [1,1'-biphenyl]-3-ol (CAS 580-51-8, lacking the hydroxymethyl group), or 3'-methyl-[1,1'-biphenyl]-3-ol (CAS 93254-86-5, bearing a non-functionalizable methyl group) introduces critical losses in hydrogen-bonding capacity, synthetic versatility, and physicochemical profile that cannot be compensated without altering experimental outcomes [1][2]. The target compound provides two chemically orthogonal reactive handles—a phenolic oxygen for O-alkylation, metal chelation, or sulfonation, and a primary alcohol for oxidation to the aldehyde/carboxylic acid, Mitsunobu coupling, or halogenation—in a single small-molecule scaffold (MW 200.23). By contrast, 3-(hydroxymethyl)biphenyl (MW 184.23, HBD = 1, HBA = 1, XLogP3 = 2.7) is significantly more lipophilic and presents only one hydrogen-bond donor, while 3-phenylphenol (MW 170.21, XLogP3 = 3.2) is more lipophilic still and lacks the benzylic alcohol entirely [1]. The presence of two hydrogen-bond donors (versus one in all monofunctional analogs) and a lower computed XLogP3 (2.3 vs. 2.7–3.2) translates into measurably different solubility, permeability, and target-engagement profiles in biological assays, making simple substitution invalid for SAR studies, fragment-based screening, or synthetic route development [1].

Quantitative Differentiation Evidence for 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 176212-54-7) Versus Closest Structural Analogs


Hydrogen-Bond Donor Count: Target Compound (HBD = 2) Versus Monofunctional Biphenyl Analogs (HBD = 1)

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol possesses two hydrogen-bond donor (HBD) sites—the phenolic –OH and the benzylic –OH—yielding an HBD count of 2 [1]. In contrast, the three most relevant monofunctional analogs each possess only one HBD: 3-(hydroxymethyl)biphenyl (CAS 69605-90-9, HBD = 1), [1,1'-biphenyl]-3-ol (CAS 580-51-8, HBD = 1), and 3'-methyl-[1,1'-biphenyl]-3-ol (CAS 93254-86-5, HBD = 1) [2][3]. This doubling of HBD capacity is critical because hydrogen-bond donor count is a key determinant in rules-based drug-likeness filters (e.g., Lipinski's Rule of Five) and directly impacts aqueous solubility, membrane permeability, and target-binding enthalpy. A compound with HBD = 2 can engage two complementary hydrogen-bond acceptor sites on a biological target simultaneously, whereas HBD = 1 analogs are limited to monodentate hydrogen-bond interactions [4].

Fragment-based drug discovery Medicinal chemistry Physicochemical profiling

Lipophilicity (XLogP3) Reduction: Target Compound (XLogP3 = 2.3) Versus Monohydroxy Biphenyl Analogs (XLogP3 = 2.7–3.2)

The computed partition coefficient (XLogP3) for 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol is 2.3, which is 0.4 log units lower than that of 3-(hydroxymethyl)biphenyl (XLogP3 = 2.7) and 0.9 log units lower than that of [1,1'-biphenyl]-3-ol (XLogP3 = 3.2) [1][2][3]. This difference corresponds to an approximately 2.5-fold reduction in octanol–water partition coefficient relative to 3-(hydroxymethyl)biphenyl and an approximately 8-fold reduction relative to 3-phenylphenol. Lower lipophilicity is generally associated with reduced non-specific protein binding, lower risk of phospholipidosis, and improved aqueous solubility—all desirable attributes in early-stage drug discovery and chemical probe development [4].

ADME profiling Solubility optimization Lead-likeness

Synthetic Orthogonality: Dual Reactive Handles (Phenolic –OH + Benzylic –OH) Versus Single-Functional-Group Analogs

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol uniquely provides two chemically distinguishable hydroxyl groups: a phenolic –OH (pKₐ ~9.5–10.5, reactive toward electrophiles and bases) and a benzylic –OH (pKₐ ~15–16, reactive under neutral or mildly acidic conditions via SN1/SN2 pathways) [1]. This orthogonality enables sequential, chemoselective functionalization: for example, the phenolic –OH can be selectively alkylated under mild basic conditions (K₂CO₃, DMF) without affecting the benzylic alcohol, or the benzylic alcohol can be oxidized to the aldehyde (MnO₂ or Swern conditions) while leaving the phenol intact [2]. In contrast, 3-(hydroxymethyl)biphenyl (CAS 69605-90-9) presents only the benzylic alcohol, and [1,1'-biphenyl]-3-ol (CAS 580-51-8) presents only the phenolic –OH, each offering a single functional handle. 3'-Methyl-[1,1'-biphenyl]-3-ol (CAS 93254-86-5) contains a non-functionalizable methyl group that blocks further derivatization at the 3'-position entirely .

Organic synthesis Building block procurement Medicinal chemistry Bioconjugation

Positional Isomer Differentiation: 3,3'-Disubstitution Pattern Versus 4,3'-Regioisomer in Host–Guest and Coordination Applications

The 3,3'-disubstitution pattern of 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (meta–meta substitution) creates a non-linear molecular geometry with an inter-hydroxyl distance and dihedral angle fundamentally distinct from the 4,3'-regioisomer 4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 606939-93-9), which adopts a para–meta arrangement . In the context of diol host–guest chemistry, Weber et al. (1992) demonstrated that the spatial arrangement of hydroxyl groups on the biphenyl scaffold is the critical determinant of crystalline inclusion formation, host–host hydrogen-bonding architecture, and guest selectivity; non-hydroxylic analogs and regioisomers with altered hydroxyl geometry failed to function as inclusion hosts [1]. The 3,3'-substitution yields a molecular shape that favors gauche or anti conformations depending on crystallization conditions, directly influencing packing coefficients (17.00–17.18 ų per non-hydrogen atom for the active host polymorphs vs. 18.09 ų for the inactive analog) [1]. The 4,3'-regioisomer (CAS 606939-93-9) presents the hydroxymethyl group at the para position of the second ring, which alters the molecular dipole, the H-bonding geometry, and the overall shape—parameters that are critical for molecular recognition .

Supramolecular chemistry Host–guest chemistry Coordination chemistry Crystal engineering

EGFR Tyrosine Kinase Inhibitory Potential: Class-Level Activity of Hydroxybiphenyl Derivatives and the Structural Requirements for Cellular Antiproliferative Activity

A systematic structure–activity relationship (SAR) study by Million et al. (J. Med. Chem., 1995) evaluated multiple series of hydroxybiphenyl derivatives for inhibition of EGF-stimulated cellular proliferation in ER 22 cells and intrinsic EGFR tyrosine kinase activity in vitro [1]. The study established that the biphenyl skeleton, the availability of the hydroxyl group (free or protected), and the linear arrangement of hydrophobic and polar substituents are essential structural features for cellular antiproliferative activity. While the simple hydroxybiphenyl compounds in this study exhibited poor intrinsic kinase inhibitory potency (IC₅₀ >> 100 µM), certain members of the 2'-hydroxy-1,1':4',1''-terphenyl series achieved cellular IC₅₀ values as low as 1.1 µM (compound 14) [1]. This class-level evidence indicates that the biphenyl-hydroxyl pharmacophore is a validated starting point for EGFR-targeted inhibitor development, and that the specific hydroxyl positioning on the biphenyl scaffold is a critical determinant of activity [2]. Importantly, 3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 176212-54-7), bearing the requisite free phenolic hydroxyl and biphenyl core with an additional functionalizable hydroxymethyl substituent, is structurally positioned as a fragment-like lead for further elaboration into more potent EGFR inhibitors—unlike monofunctional analogs that lack the second derivatization handle [1].

EGFR kinase inhibition Cancer research Tyrosine kinase Antiproliferative screening

Purity and Supply Specification: 95% Minimum Purity with Multi-Scale Availability Enabling Reproducible Research

3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 176212-54-7) is commercially supplied with a documented minimum purity specification of 95% (HPLC/GC), with multiple independent vendors confirming this specification . This purity level is comparable to or exceeds that of common monofunctional analogs: 3-(hydroxymethyl)biphenyl (CAS 69605-90-9) is typically supplied at >96.0% (GC) , and 3-phenylphenol (CAS 580-51-8) is available at 97.0+% (GC) . Critically, the target compound is available from suppliers offering flexible scale ranges—from gram-scale research quantities to kilogram-scale production—with full quality assurance documentation (Certificate of Analysis, SDS) . This multi-scale availability eliminates the need for in-house synthesis during the transition from discovery to preclinical development, reducing timeline risk and ensuring batch-to-batch reproducibility.

Chemical procurement Quality assurance Reproducibility Scale-up synthesis

Optimal Research and Industrial Application Scenarios for 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol (CAS 176212-54-7)


Fragment-Based Drug Discovery (FBDD) Library Design Using a Dual-Hydrogen-Bond-Donor Biphenyl Fragment

With HBD = 2, XLogP3 = 2.3, and MW = 200.23, 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol resides within the optimal fragment space (MW < 250, HBD ≤ 3, clogP ≤ 3.5) defined by the 'Rule of Three' for fragment-based screening [1][2]. Its dual hydrogen-bond donor capacity (phenolic –OH + benzylic –OH) enables bidentate interactions with target proteins—a capability absent in monofunctional analogs such as 3-(hydroxymethyl)biphenyl (HBD = 1). The hydroxymethyl group provides a synthetic vector for fragment growing or linking without altering the core biphenyl–phenol pharmacophore. Procurement of this fragment rather than a monofunctional analog maximizes the ligand efficiency exploration space accessible from a single core scaffold.

Orthogonal Building Block for Sequential Derivatization in Parallel Medicinal Chemistry Libraries

The chemically distinct phenolic –OH (pKₐ ~10) and benzylic –OH (pKₐ ~15) enable sequential, chemoselective functionalization without protecting-group manipulation [1]. A medicinal chemistry campaign can first derivatize the phenolic site (e.g., O-alkylation with K₂CO₃/DMF) while leaving the benzylic alcohol intact, then activate the benzylic position (e.g., via Appel reaction or MnO₂ oxidation) for a second diversification step [2]. This orthogonal reactivity profile is not available from monofunctional analogs such as [1,1'-biphenyl]-3-ol (phenolic –OH only) or 3-(hydroxymethyl)biphenyl (benzylic –OH only), making CAS 176212-54-7 the preferred building block for library synthesis requiring two sequential diversity points from a single starting material.

Supramolecular Host–Guest and Coordination Chemistry Exploiting Meta–Meta Diol Geometry

The 3,3'-disubstitution geometry of this compound positions the two hydroxyl groups in a meta–meta arrangement conducive to forming directional hydrogen-bond networks and chelating metal centers with a defined bite angle [1]. Weber et al. (1992) demonstrated that analogous biphenyl diols function as crystalline inclusion hosts whose guest selectivity depends systematically on structural parameters including hydroxyl positioning [2]. Researchers synthesizing metal–organic frameworks (MOFs), coordination polymers, or crystalline inclusion compounds should select the 3,3'-regioisomer (CAS 176212-54-7) rather than the 4,3'-regioisomer (CAS 606939-93-9), as the altered geometry of the para–meta isomer produces a fundamentally different coordination environment and hydrogen-bonding topology.

EGFR Tyrosine Kinase Inhibitor Lead Elaboration from a Validated Hydroxybiphenyl Pharmacophore

The hydroxybiphenyl scaffold has been validated as a core pharmacophore for EGFR tyrosine kinase inhibition, with certain derivatives achieving cellular IC₅₀ values as low as 1.1 µM in ER 22 cell proliferation assays [1]. 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol retains the essential biphenyl–phenol motif identified in the SAR studies of Million et al. (1995) while providing the benzylic hydroxymethyl group as an additional derivatization vector for potency optimization [1]. Medicinal chemistry teams pursuing allosteric EGFR inhibitors or exploring hydroxybiphenyl-based kinase modulation should select this dual-functional intermediate over monofunctional analogs, as the hydroxymethyl substituent enables exploration of additional binding-pocket interactions without scaffold hopping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.